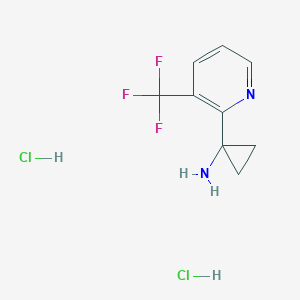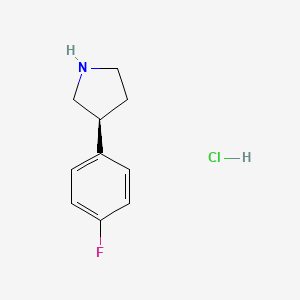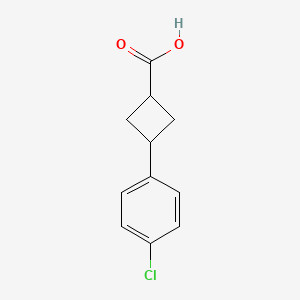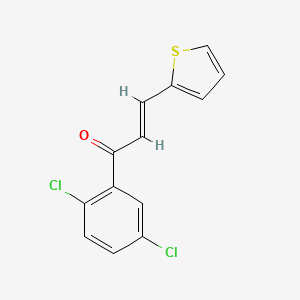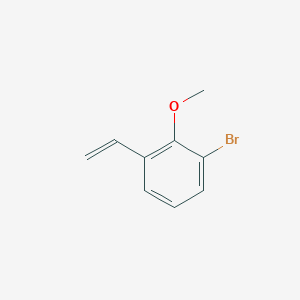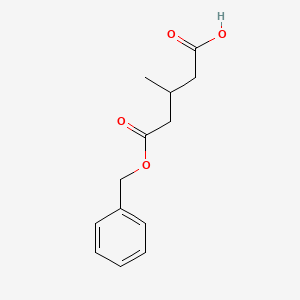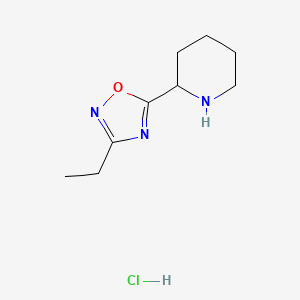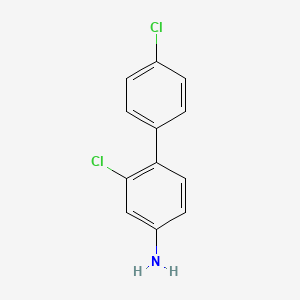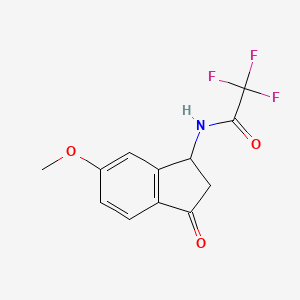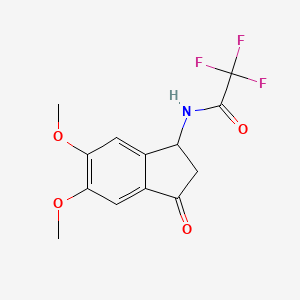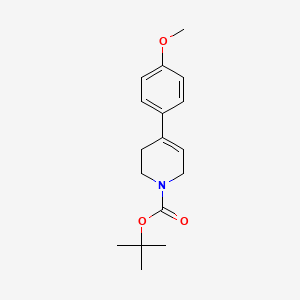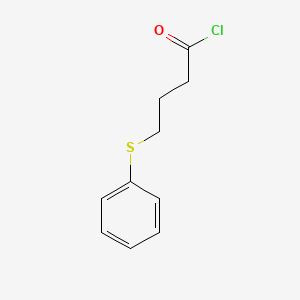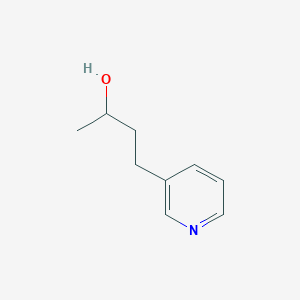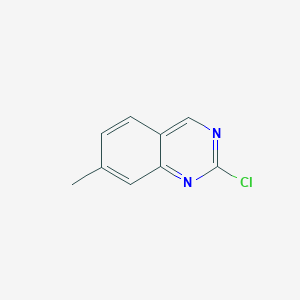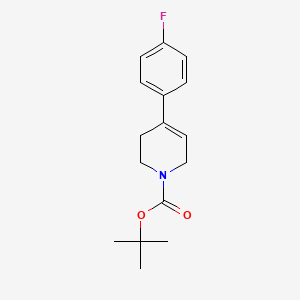
叔丁基 4-(4-氟苯基)-5,6-二氢吡啶-1(2H)-羧酸酯
描述
The compound “tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate” is a complex organic molecule. It contains a dihydropyridine ring, which is a common structure in many pharmaceutical compounds due to its ability to readily undergo redox reactions. The molecule also contains a fluorophenyl group, which can contribute to the compound’s reactivity and potential bioactivity. The tert-butyl group and carboxylate ester could potentially make the compound more lipophilic, which could affect its absorption and distribution in biological systems .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the dihydropyridine ring and the introduction of the fluorophenyl and tert-butyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The dihydropyridine ring is known to participate in various chemical reactions, particularly redox reactions. The presence of the fluorine atom on the phenyl ring could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tert-butyl group and the ester could potentially increase the compound’s lipophilicity. The fluorophenyl group could also influence the compound’s acidity/basicity and its boiling/melting points .科学研究应用
合成和抗癌应用
叔丁基 4-(4-氟苯基)-5,6-二氢吡啶-1(2H)-羧酸酯因其作为小分子抗癌药物合成中的中间体而著称。一项研究展示了该化合物的合成方法,强调了其在针对癌症中 PI3K/AKT/mTOR 通路治疗的开发中的相关性。该通路在细胞生长和存活中至关重要,该化合物参与酪氨酸激酶抑制剂对于克服癌症治疗中的耐药性具有重要意义 (Zhang, Ye, Xu, & Xu, 2018).
X 射线衍射研究和生物学评价
该化合物已使用 X 射线衍射对其结构特征进行了研究,并对其生物活性进行了评估。例如,一种相关的化合物叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯,通过缩合反应合成,显示出中等的驱虫活性和较差的抗菌活性 (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
在聚合物科学中的应用
该化合物在聚合物科学中也相关。例如,其衍生物已用于合成具有柔性主链醚键的新型聚酰胺。这些聚酰胺表现出非晶态、在极性溶剂中具有高溶解性并且具有热稳定性,玻璃化转变温度大多高于 200°C (Hsiao, Yang, & Chen, 2000).
在药物化学中的作用
该化合物及其衍生物已在药物化学中得到广泛研究。它们作为各种生物活性化合物的合成中的关键中间体和构建模块,例如克唑替尼,一种著名的抗癌药物 (Kong et al., 2016).
未来方向
The study of new dihydropyridine derivatives is an active area of research, given their wide range of biological activities. Future work could involve studying the biological activity of this compound, optimizing its synthesis, and potentially modifying its structure to enhance its activity or alter its properties .
属性
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-8H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAIAGSNZQGTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144733 | |
| Record name | 1,1-Dimethylethyl 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
138647-52-6 | |
| Record name | 1,1-Dimethylethyl 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138647-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

